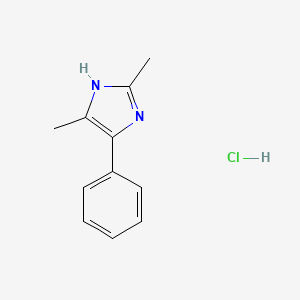
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives can be achieved through several methods, including the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . For the specific synthesis of Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride, a common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step processes that include the use of various catalysts and reagents to achieve high yields and purity. The choice of method depends on the desired substitution pattern and functional group compatibility .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazolines .
Wissenschaftliche Forschungsanwendungen
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the development of materials with specific properties, such as conductivity and fluorescence
Wirkmechanismus
The mechanism of action of imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding . The compound’s effects on biological pathways are mediated through its interactions with specific proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted imidazoles such as:
- 4-Phenyl-1H-imidazole
- 2-Phenyl-4,5-imidazole dicarboxylate
- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
Uniqueness
Imidazole, 2,5-dimethyl-4-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,5-dimethyl and 4-phenyl substitutions make it particularly interesting for research in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
40405-82-1 |
|---|---|
Molekularformel |
C11H13ClN2 |
Molekulargewicht |
208.69 g/mol |
IUPAC-Name |
2,5-dimethyl-4-phenyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10;/h3-7H,1-2H3,(H,12,13);1H |
InChI-Schlüssel |
OLPXJJIRGMATLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(N1)C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


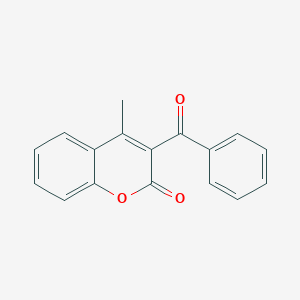
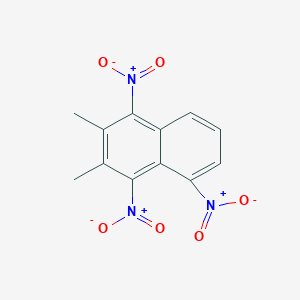
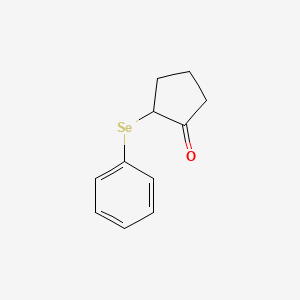

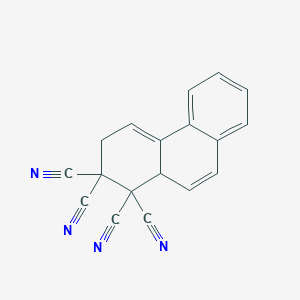

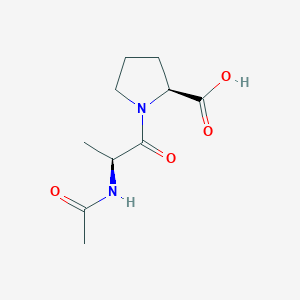



![(E)-N-[Amino(nitroamino)methylidene]glycine](/img/structure/B14655097.png)

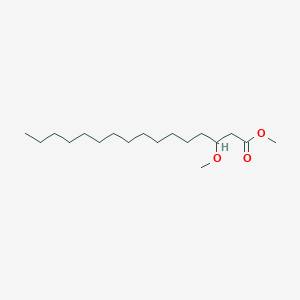
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)
